4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available materials. The synthetic route may include:
Formation of the benzothiazole core: This can be achieved through a cyclization reaction involving a thioamide and a halogenated aromatic compound.
Introduction of the cyano group: This step may involve a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the tert-butyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the benzamide: This involves the reaction of the benzothiazole derivative with an appropriate amine under amide bond-forming conditions.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving continuous flow chemistry techniques and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 4-tert-butyl-N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide include other benzamide derivatives and benzothiazole-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
CAS No. |
917748-51-7 |
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Molecular Formula |
C23H19N3O2S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-cyano-1-oxopyrido[2,1-b][1,3]benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2S/c1-23(2,3)16-10-8-14(9-11-16)20(27)25-17-12-15(13-24)22-26(21(17)28)18-6-4-5-7-19(18)29-22/h4-12H,1-3H3,(H,25,27) |
InChI Key |
ZIYVZCUBFFPFMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C3N(C2=O)C4=CC=CC=C4S3)C#N |
Origin of Product |
United States |
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